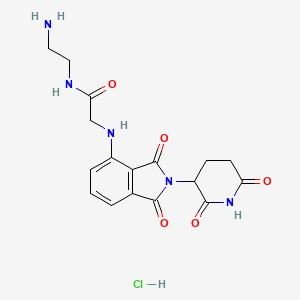

Thalidomide-NH-amido-C2-NH2 hydrochloride

Description

Propriétés

Formule moléculaire |

C17H20ClN5O5 |

|---|---|

Poids moléculaire |

409.8 g/mol |

Nom IUPAC |

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C17H19N5O5.ClH/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25;/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25);1H |

Clé InChI |

OBMWTTCFKFSZHH-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is synthesized through a series of chemical reactions that involve the incorporation of a cereblon ligand and a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves large-scale synthesis using similar chemical routes as in laboratory settings. The production process is optimized for yield and purity, ensuring that the compound meets research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H20ClN5O5

- Molecular Weight : Approximately 409.8 g/mol

- IUPAC Name : N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride

The compound features a thalidomide-based cereblon ligand linked through an amido group, which enhances its reactivity and solubility. This structural design facilitates its use in various biochemical applications, particularly in the development of targeted protein degradation systems.

Scientific Research Applications

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is primarily utilized in the following areas:

-

Targeted Protein Degradation :

- The compound is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce selective degradation of specific proteins within cells. This mechanism is crucial for modulating protein levels associated with various diseases, including cancer.

-

Cancer Treatment :

- Numerous studies have demonstrated the efficacy of thalidomide derivatives in cancer models. For instance, it has been shown to promote apoptosis in multiple myeloma cells by degrading BCL-2 proteins, highlighting its potential as a therapeutic agent in hematological malignancies.

-

Mechanisms of Action :

- Thalidomide-NH-amido-C2-NH2 interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system, impacting cellular processes such as transcription factor modulation and angiogenesis .

-

Investigating Teratogenic Effects :

- Research has also focused on understanding the teratogenic effects associated with thalidomide derivatives. Studies indicate that specific protein substrates targeted by cereblon play a role in developmental abnormalities, providing insights into the mechanisms underlying thalidomide-induced teratogenicity .

Cancer Models

- A notable study revealed that thalidomide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity positions these compounds as promising candidates for cancer therapies.

Protein Interactions

- Research has elucidated binding affinities between thalidomide-NH-amido-C2-NH2 and various proteins involved in cellular signaling pathways. These findings are pivotal for optimizing the compound's efficacy as a therapeutic agent.

Teratogenicity Investigation

Mécanisme D'action

Thalidomide-NH-amido-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thalidomide-NH-C5-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate with a different linker length.

Thalidomide-O-amido-PEG-C2-NH2 (hydrochloride): A similar compound with a PEG linker.

Uniqueness

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is unique due to its specific linker structure, which may confer distinct binding properties and degradation efficiency compared to other similar compounds .

Activité Biologique

The primary mechanism of action of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves its binding to the CRBN protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment of specific substrate proteins for ubiquitination and subsequent degradation by the proteasome .

CRBN-Mediated Protein Degradation

The compound's ability to modulate CRBN's substrate specificity has been demonstrated in various studies. For instance, research has shown that thalidomide and its derivatives can induce the degradation of specific proteins:

- PLZF (Promyelocytic Leukemia Zinc Finger) protein: Thalidomide and its metabolite 5-hydroxythalidomide have been shown to induce PLZF degradation in a CRBN-dependent manner .

- IKZF1 and SALL4: These proteins have also been identified as substrates for thalidomide-induced, CRBN-mediated degradation .

Biological Effects

Thalidomide-NH-amido-C2-NH2 (hydrochloride) has demonstrated various biological effects, which are summarized in the following table:

Case Study: TNF-α Inhibition

A study investigating the biological activity of thalidomide and its N-alkyl analogs demonstrated their ability to inhibit TNF-α production in human peripheral blood mononuclear cell cultures. The results showed:

- Thalidomide and its N-alkyl analogs inhibited an average of 60% of TNF-α synthesis in lipopolysaccharide-stimulated cultures.

- There was no statistical difference between the activity of thalidomide and its N-alkyl analogs at a 95% confidence level .

Research Findings

Recent research has expanded our understanding of the biological activity of thalidomide derivatives like Thalidomide-NH-amido-C2-NH2 (hydrochloride):

- BCL-2 Degradation: Studies by Pal et al., Lv et al., and Wang et al. have demonstrated the ability of thalidomide derivatives to degrade BCL-2 by reprogramming the CRL4CRBN E3 ligase . This finding has significant implications for cancer therapy, as BCL-2 is an important anti-apoptotic protein.

- Teratogenic Effects: Research in chicken embryos has shown that thalidomide and 5-hydroxythalidomide can induce teratogenic phenotypes. This effect is associated with the degradation of PLZF protein in chicken embryos .

- Zinc Finger Domain Interaction: The interaction between thalidomide derivatives and CRBN has been found to be dependent on the conserved first and third zinc finger domains of PLZF .

- Species-Specific Effects: Interestingly, thalidomide and 5-hydroxythalidomide confer distinctly different substrate specificities to mouse and chicken CRBN , highlighting the importance of considering species differences in biological activity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.